molecular formula C13H20O2 B13834549 3-(Heptyloxy)phenol CAS No. 18979-76-5

3-(Heptyloxy)phenol

Cat. No.: B13834549
CAS No.: 18979-76-5
M. Wt: 208.30 g/mol
InChI Key: DFJJLWDIFZUIOB-UHFFFAOYSA-N
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Description

3-(Heptyloxy)phenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by a heptyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Heptyloxy)phenol can be synthesized through the reaction of resorcinol with 1-bromoheptane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux conditions for 7 hours . This reaction yields this compound as a viscous light yellow liquid that is soluble in most organic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis route involving resorcinol and 1-bromoheptane can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.

    Reduction: Various reducing agents.

    Electrophilic Substitution: Nitrating agents, halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

3-(Heptyloxy)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for steroidogenic factor-1 (SF-1), influencing the secretion of hormones such as estradiol and oxytocin . The exact molecular pathways and targets are still under investigation, but its effects on cellular processes are of significant interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptyloxy)phenol is unique due to the position of the heptyloxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with molecular targets and its overall physicochemical properties.

Properties

CAS No.

18979-76-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-heptoxyphenol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11,14H,2-6,10H2,1H3

InChI Key

DFJJLWDIFZUIOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)O

Origin of Product

United States

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